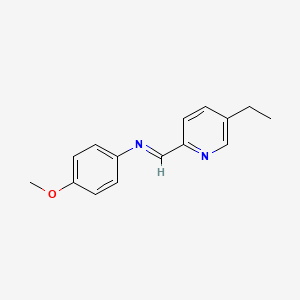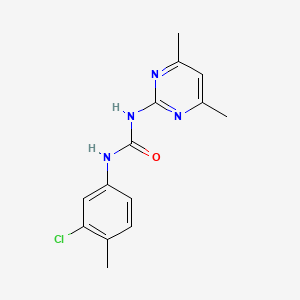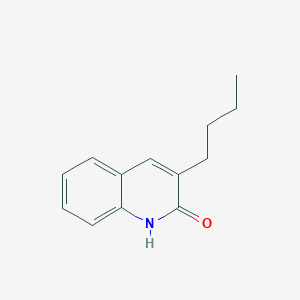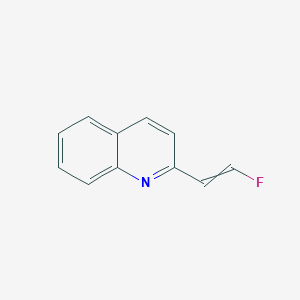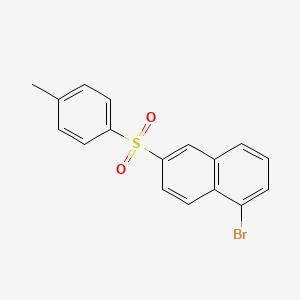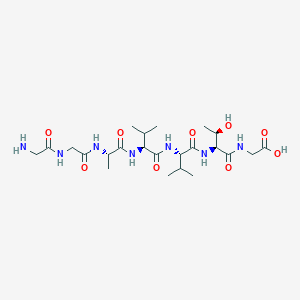![molecular formula C14H28N2O4 B15167196 Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- CAS No. 605657-06-5](/img/structure/B15167196.png)
Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- is a chemical compound with the molecular formula C14H28N2O4 It is known for its unique structure, which includes two hydroxymethyl groups and a methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- typically involves the reaction of ethylenediamine with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups results in carboxylic acids, while reduction can yield primary or secondary amines.
Scientific Research Applications
Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their structure and function. The compound may also participate in redox reactions, altering the oxidative state of target molecules and affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has a similar ethylenediamine backbone but different substituents, leading to distinct chemical properties and reactivity.
Ethanediamide, N1,N2-bis[(1S)-1-(hydroxymethyl)-2-methylbutyl]-: A closely related compound with slight variations in the substituents, affecting its physical and chemical properties.
Uniqueness
Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
605657-06-5 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
N,N'-bis[(2S)-1-hydroxy-4-methylpentan-2-yl]oxamide |
InChI |
InChI=1S/C14H28N2O4/c1-9(2)5-11(7-17)15-13(19)14(20)16-12(8-18)6-10(3)4/h9-12,17-18H,5-8H2,1-4H3,(H,15,19)(H,16,20)/t11-,12-/m0/s1 |
InChI Key |
BLOLHQDFJXMFCU-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)C(=O)N[C@@H](CC(C)C)CO |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C(=O)NC(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


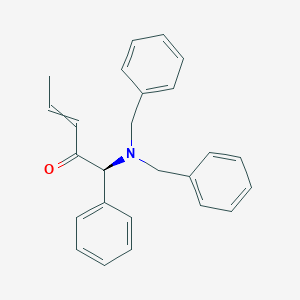
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
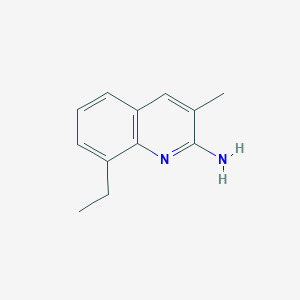
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)

![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
